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Compound of Interest

Compound Name: Nvp-aew541

Cat. No.: B3029008 Get Quote

For Researchers, Scientists, and Drug Development Professionals

NVP-AEW541 is a potent and selective, orally bioavailable small molecule inhibitor of the

insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase.[1][2] This pyrrolo[2,3-d]pyrimidine

derivative has been extensively characterized in preclinical studies and has demonstrated

significant antitumor activity in a variety of cancer models, including musculoskeletal tumors,

neuroblastoma, and acute myeloid leukemia.[3][4][5] Its mechanism of action centers on the

abrogation of IGF-I-mediated signaling, which is crucial for tumor cell proliferation, survival, and

transformation.[1]

Mechanism of Action and Cellular Effects
NVP-AEW541 exerts its biological effects by competitively binding to the ATP-binding site of

the IGF-1R kinase domain, thereby inhibiting its autophosphorylation and the subsequent

activation of downstream signaling pathways.[6] The primary signaling cascades affected are

the Phosphatidylinositol 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase

(MAPK)/Erk pathways.[3][7]

Inhibition of these pathways by NVP-AEW541 leads to several key cellular outcomes:

Inhibition of Cell Proliferation: By blocking downstream mitogenic signals, NVP-AEW541
effectively halts cell cycle progression, primarily inducing a G1 phase arrest.[3][7]
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Induction of Apoptosis: In sensitive cell lines, NVP-AEW541 can induce programmed cell

death, often evidenced by an increase in the sub-G1 cell population and caspase-3

cleavage.[5][7]

Abrogation of Survival Signals: The compound inhibits IGF-I-mediated survival signals,

rendering cancer cells more susceptible to apoptosis.[1]

Inhibition of Anchorage-Independent Growth: NVP-AEW541 has been shown to reduce the

ability of cancer cells to form colonies in soft agar, a hallmark of tumorigenicity.[1][8]

Quantitative Data Summary
The following tables summarize the key quantitative data for NVP-AEW541, including its

inhibitory potency against various kinases and its effects on different cancer cell lines.

Table 1: Kinase Inhibitory Activity of NVP-AEW541
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Target Kinase Assay Type IC50 (nM) Notes

IGF-1R Cell-free 150

Potent inhibition of the

isolated kinase

domain.[9]

IGF-1R Cell-based 86

Demonstrates cellular

potency in inhibiting

IGF-1R

autophosphorylation.

[1][8]

InsR Cell-free 140

Similar potency to

IGF-1R in a cell-free

system.[8][9]

InsR Cell-based 2300

Shows 27-fold

selectivity for IGF-1R

over InsR in a cellular

context.[1][9]

Tek Cell-free 530

Off-target activity

observed in

biochemical assays.

[9]

Flt1 Cell-free 600

Off-target activity

observed in

biochemical assays.

[9]

Flt3 Cell-free 420

Off-target activity

observed in

biochemical assays.

[9]

Table 2: Cellular Activity of NVP-AEW541 in Various Cancer Cell Lines
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Cell Line Cancer Type IC50 (µM) Cellular Effect

MCF-7 Breast Cancer 1.64 (proliferation)

Suppression of IGF-I-

mediated proliferation.

[8][9]

MCF-7 Breast Cancer 0.105 (soft agar)

Inhibition of

anchorage-

independent growth.

[8][9]

MCF-7 Breast Cancer 0.162 (survival)

Abrogation of IGF-I-

mediated survival.[8]

[9]

TC-71 Ewing's Sarcoma Submicromolar
G1 cell cycle arrest,

apoptosis.[3]

SK-N-MC Ewing's Sarcoma Submicromolar G1 cell cycle arrest.[3]

SaoS-2 Osteosarcoma >1

Less sensitive

compared to Ewing's

sarcoma.[3]

RD/18 Rhabdomyosarcoma Micromolar G1 cell cycle arrest.[3]

RH4 Rhabdomyosarcoma Micromolar G1 cell cycle arrest.[3]

Neuroblastoma

(various)
Neuroblastoma 0.4 - 6.8

Inhibition of

proliferation.[9]

HL60
Acute Myeloid

Leukemia
Not specified

Induction of apoptosis,

sensitization to

chemotherapy.[5]

Biliary Tract Cancer

(various)
Biliary Tract Cancer 0.2 - 0.8 (IC20)

Growth suppression,

G1/S checkpoint

arrest.[7]

Experimental Protocols
Detailed methodologies for key experiments involving NVP-AEW541 are provided below.
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Cell Proliferation Assay (Automated Cell Counting)
Cell Seeding: Plate human biliary tract cancer (BTC) cell lines in 96-well plates at an

appropriate density and allow them to adhere overnight.

Drug Treatment: Treat cells with increasing concentrations of NVP-AEW541 (dissolved in

DMSO) or vehicle control (DMSO).

Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

Cell Counting: Following incubation, detach the cells using trypsin and count them using an

automated cell counter.

Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle-treated

control and determine the IC50 value.

Western Blotting for Signaling Pathway Analysis
Cell Culture and Treatment: Culture cells (e.g., TC-71 Ewing's sarcoma cells) to 70-80%

confluency. For starvation experiments, incubate cells in serum-free media for 24 hours.

Drug Pre-treatment: Pre-treat starved cells with NVP-AEW541 (e.g., 300 nM to 1 µM) for 2

hours.[3]

Ligand Stimulation: Stimulate the cells with IGF-I (e.g., 50 ng/mL) for 5-30 minutes to induce

receptor phosphorylation.[3]

Cell Lysis: Wash cells with ice-cold PBS and lyse them in a buffer containing protease and

phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA or

Bradford assay.

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel

and transfer to a PVDF or nitrocellulose membrane.

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then

incubate with primary antibodies against phospho-IGF-1R, phospho-Akt, phospho-Erk1/2,
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and their total protein counterparts.

Detection: After washing, incubate the membrane with HRP-conjugated secondary

antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL)

detection system.

Cell Cycle Analysis (Flow Cytometry)
Cell Treatment: Treat cells (e.g., EGI-1 and Mz-ChA-1) with various concentrations of NVP-
AEW541 for 36 hours.[7]

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in

ice-cold 70% ethanol overnight at -20°C.

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing

propidium iodide (PI) and RNase A.

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the

cell cycle. An increase in the G0/G1 fraction and a sub-G1 peak are indicative of cell cycle

arrest and apoptosis, respectively.[7]

Soft Agar Colony Formation Assay
Base Agar Layer: Prepare a base layer of 0.5% agarose in culture medium in 60 mm dishes.

Cell Suspension: Resuspend cells (e.g., MCF-7) in a 0.33% agarose solution in culture

medium containing various concentrations of NVP-AEW541 or vehicle control.[3]

Top Agar Layer: Plate the cell suspension on top of the base agar layer.

Incubation: Incubate the dishes at 37°C in a humidified 5% CO2 atmosphere for 7-15 days,

or until colonies are visible.[3]

Colony Counting: Count the number of colonies containing more than 50 cells.
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Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle-treated

control.

Visualizations
The following diagrams illustrate the key signaling pathways affected by NVP-AEW541 and a

typical experimental workflow for its characterization.
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Caption: NVP-AEW541 inhibits the IGF-1R signaling pathway.
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Caption: Workflow for the preclinical characterization of NVP-AEW541.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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